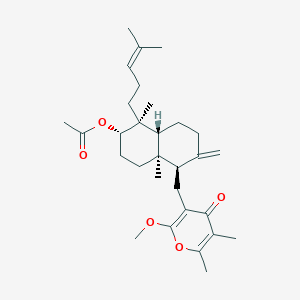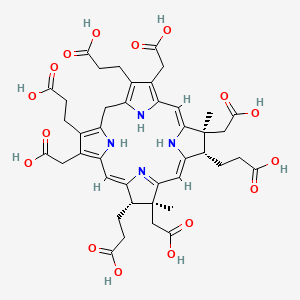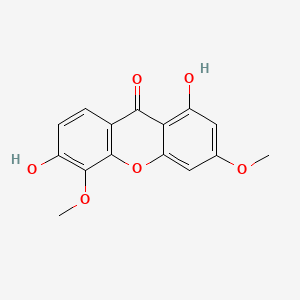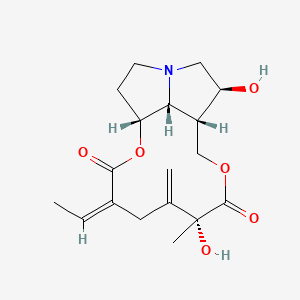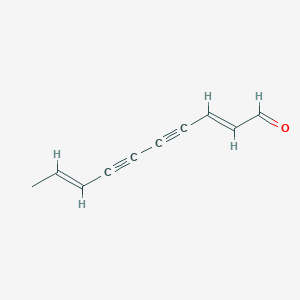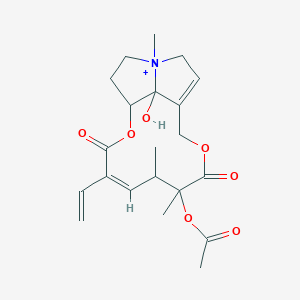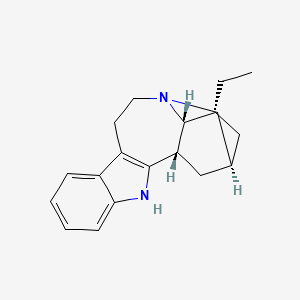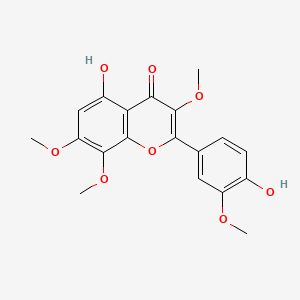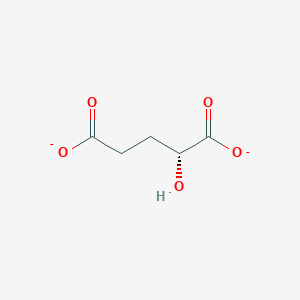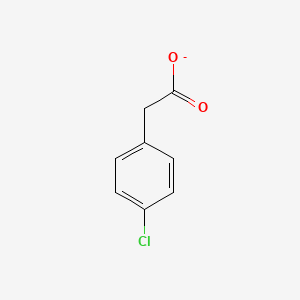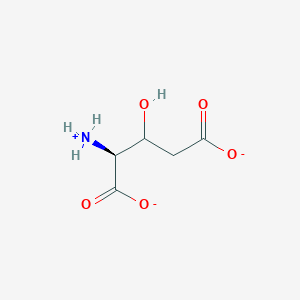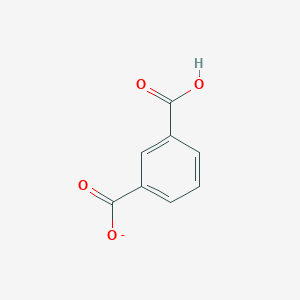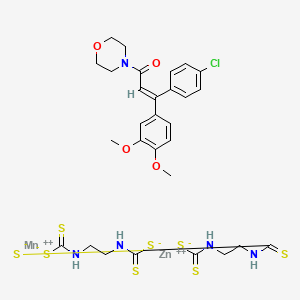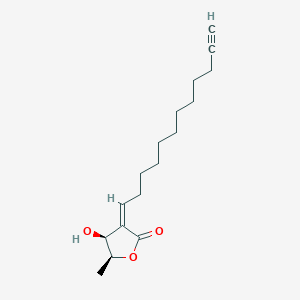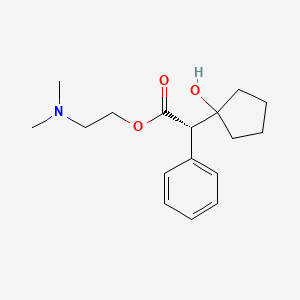
(S)-cyclopentolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-cyclopentolate is the (S)-enantiomer of cyclopentolate. It is an enantiomer of a (R)-cyclopentolate.
Wissenschaftliche Forschungsanwendungen
Ophthalmic Applications
- Cyclopentolate in Pediatric Ophthalmology : Cyclopentolate is extensively used in pediatric ophthalmology for pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia). Its effectiveness in these areas is well-documented, though it is less effective than atropine in producing cycloplegia in 1-year-old children (Ingram & Barr, 1979).
- Mydriasis and Cycloplegia in Adults : The drug is also used in adults for similar purposes, aiding in ocular examinations and procedures. It shows significant effects on the anterior chamber depth and iris width in young adults (Arıcı et al., 2014).
- Comparison with Other Agents : Studies have compared cyclopentolate with other anti-muscarinic agents, like tropicamide, in terms of effects on choroidal thickness. Cyclopentolate has been shown to cause significant choroidal thickening, whereas tropicamide does not have a significant impact (Öner et al., 2016).
Pharmacological Insights
- Stability and Degradation : Research on the hydrolysis of cyclopentolate in alkaline solutions sheds light on its stability and degradation products. It suggests that cyclopentolate degrades into phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid (Roy, 1995).
- Interactions with Cyclodextrins : Studies have also explored the interaction of cyclopentolate with cyclodextrins, which affects its stability and rate of degradation (Roy, 1996).
Other Applications and Insights
- Use in Retinopathy of Prematurity (ROP) Screening : Cyclopentolate is commonly used for mydriasis during ROP screening in preterm infants. However, it is important to be aware of potential systemic side effects, even if minimal (Lim et al., 2003).
- Systemic Effects in Neonates : A study on neonatal mice revealed that cyclopentolate can be systemically absorbed after ophthalmic administration, leading to a decrease in weight gain compared to a placebo group (Rozette et al., 2014).
Eigenschaften
CAS-Nummer |
204990-63-6 |
|---|---|
Produktname |
(S)-cyclopentolate |
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl (2S)-2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
SKYSRIRYMSLOIN-OAHLLOKOSA-N |
Isomerische SMILES |
CN(C)CCOC(=O)[C@@H](C1=CC=CC=C1)C2(CCCC2)O |
SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Kanonische SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



